molecular formula C21H25N3O6S B2785010 N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-30-6

N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2785010
CAS RN: 872881-30-6
M. Wt: 447.51
InChI Key: AATSFAZGIXIMQU-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a methoxybenzyl group, an oxazinan ring, and an oxalamide group . These functional groups could potentially influence the compound’s reactivity and properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the starting materials and the desired configuration of the final product.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the oxazinan ring and the oxalamide group. These groups could potentially form intramolecular hydrogen bonds, influencing the compound’s conformation .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxazinan ring and the oxalamide group. These groups are often involved in nucleophilic substitution reactions and could potentially undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the oxazinan ring and the oxalamide group could potentially increase the compound’s polarity, influencing its solubility in different solvents .

Scientific Research Applications

Photodynamic Therapy Application

The synthesis and characterization of new compounds with high singlet oxygen quantum yield, specifically zinc phthalocyanine derivatives, have been studied. These compounds exhibit properties that are useful for photodynamic therapy applications, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield important for Type II mechanisms. Such features suggest their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

The synthesis and antimicrobial activity of new sulfonamide derivatives have been explored. Compounds with structures involving methoxybenzyl groups and sulfonamide linkages showed significant antibacterial activities against various bacteria such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Mohamed, 2007).

Oxidative Removal and Synthetic Applications

Research has demonstrated the oxidative removal of groups similar to methoxybenzyl from certain compounds, facilitating the synthesis of other chemical structures. For example, the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate under mild conditions illustrates the synthetic versatility of such transformations (Yamaura et al., 1985).

Neuroprotective Potential

Investigations into novel Na+/Ca2+ exchange inhibitors have identified compounds that preferentially inhibit NCX3, offering efficient protection against hypoxia/reoxygenation-induced neuronal cell damage. This suggests potential applications in neuroprotection and the treatment of neurological conditions (Iwamoto & Kita, 2006).

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-18-11-6-5-8-16(18)14-22-20(25)21(26)23-15-19-24(12-7-13-30-19)31(27,28)17-9-3-2-4-10-17/h2-6,8-11,19H,7,12-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATSFAZGIXIMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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